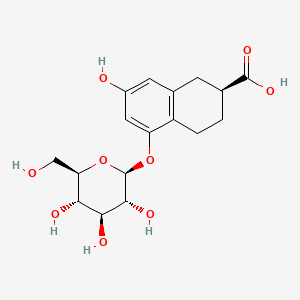

Aceratioside

Description

Aceratioside (7-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid-5-β-D-glucoside) is a naphthalene-derived glucoside isolated from the leaves of Acanthus megalaspenmmm, a plant native to Queensland, Australia . Its structure comprises a tetrahydronaphthalene core linked to a β-D-glucopyranosyl moiety via an ester bond at the C-5 position. The compound was characterized using NMR, IR, UV-Vis spectroscopy, and mass spectrometry, with key data including optical rotation ([α]D) and distinct spectral correlations (e.g., HMBC) confirming its stereochemistry .

Propriétés

Numéro CAS |

133084-09-0 |

|---|---|

Formule moléculaire |

C17H22O9 |

Poids moléculaire |

370.4 g/mol |

Nom IUPAC |

(2S)-7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid |

InChI |

InChI=1S/C17H22O9/c18-6-12-13(20)14(21)15(22)17(26-12)25-11-5-9(19)4-8-3-7(16(23)24)1-2-10(8)11/h4-5,7,12-15,17-22H,1-3,6H2,(H,23,24)/t7-,12+,13+,14-,15+,17+/m0/s1 |

Clé InChI |

LZKGKUKUSQNWFR-DTGGDYGMSA-N |

SMILES isomérique |

C1CC2=C(C[C@H]1C(=O)O)C=C(C=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |

SMILES canonique |

C1CC2=C(CC1C(=O)O)C=C(C=C2OC3C(C(C(C(O3)CO)O)O)O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

17-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid 5-beta-D-glucoside aceratioside |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Aceratioside Pentaacetate

Structural Modifications: this compound pentaacetate is a synthetic derivative where all five hydroxyl groups on the glucose moiety are acetylated.

Acteoside (Verbascoside)

This compound’s dopaminergic activity contrasts with Acteoside’s primary role in reducing oxidative stress, highlighting how divergent structures drive distinct mechanisms.

| Property | This compound | Acteoside |

|---|---|---|

| Core Structure | Naphthalene-glucoside | Caffeoyl-phenylethanoid |

| Key Bioactivity | Neurotransmitter modulation | Antioxidant, cytoprotective |

| Therapeutic Potential | Neurological disorders | Neurodegeneration, inflammation |

Mechanistic and Functional Insights

- Structural vs. Functional Similarity : Evidence suggests that structural analogs (e.g., this compound and its pentaacetate) may exhibit divergent bioactivities due to modifications in pharmacokinetics or target binding . For example, acetyl groups could sterically hinder interactions with dopamine receptors.

- Scaffold-Dependent Activity: Naphthalene derivatives like this compound target neurotransmitter systems, whereas phenylethanoids like Acteoside preferentially scavenge free radicals . This underscores the importance of core scaffold design in drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.